2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol
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Overview
Description
2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound with a complex structure that includes both phenolic and imino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 2-butenylamine to form an imine intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorophenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and imines.
Scientific Research Applications
2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-bromophenol
- 2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-fluorophenol
- 2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-iodophenol
Uniqueness
2-((2-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol is unique due to the presence of both chlorophenyl and butenyl imino groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
84611-65-4 |
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Molecular Formula |
C17H15Cl2NO |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
2-[N-[(E)-but-2-enyl]-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol |
InChI |
InChI=1S/C17H15Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h2-9,11,21H,10H2,1H3/b3-2+,20-17? |
InChI Key |
JJTLNJVHENYAPQ-LSXXDGGMSA-N |
Isomeric SMILES |
C/C=C/CN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
CC=CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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